Product packaging for 5-Iodopyrimidine-2-carbonitrile(Cat. No.:)

5-Iodopyrimidine-2-carbonitrile

Cat. No.: B11816821
M. Wt: 230.99 g/mol
InChI Key: HCURADYNZZTWTK-UHFFFAOYSA-N
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Description

5-Iodopyrimidine-2-carbonitrile (CAS No: 1083329-46-7) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. Its molecular formula is C 5 H 2 IN 3 and it has a molecular weight of 230.99 g/mol . The compound features an iodine atom at the 5-position of the pyrimidine ring, making it a valuable substrate for cross-coupling reactions, such as Suzuki reactions, which are used to create more complex bi-aryl derivatives for biological testing. This compound serves as a crucial synthetic precursor for the development of pyrimidine-5-carbonitrile derivatives, a class of molecules with demonstrated pharmacological activities . Research highlights the role of such pyrimidine-carbonitrile hybrids as potent cyclooxygenase-2 (COX-2) inhibitors with concomitant anti-inflammatory and anticancer properties . Some synthesized analogues have shown IC 50 values in the submicromolar range, with potency nearly equal to or exceeding that of the reference drug Celecoxib . Furthermore, derivatives based on the pyrimidine-5-carbonitrile scaffold have been designed and evaluated as dual EGFR and PI3K inhibitors , exhibiting promising antiproliferative activity against various cancer cell lines, including CNS, ovarian, hepatocellular, non-small cell lung, and breast cancers . These compounds can induce cell cycle arrest and promote apoptosis, making them compelling subjects for developing new targeted cancer therapies . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2IN3 B11816821 5-Iodopyrimidine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2IN3

Molecular Weight

230.99 g/mol

IUPAC Name

5-iodopyrimidine-2-carbonitrile

InChI

InChI=1S/C5H2IN3/c6-4-2-8-5(1-7)9-3-4/h2-3H

InChI Key

HCURADYNZZTWTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#N)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodopyrimidine 2 Carbonitrile

Direct Iodination Strategies for Pyrimidine (B1678525)/Pyrimidine Carbonitrile Scaffolds

The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a critical step. Pyrimidines are electron-deficient heterocycles, which makes electrophilic substitution, such as iodination, challenging compared to electron-rich aromatic systems. mdpi.comnih.gov Consequently, these reactions often necessitate strong electrophilic iodinating agents or harsh reaction conditions. mdpi.comnih.gov

While electrophilic iodination is more common for pyrimidines, certain methods employ basic or neutral conditions. For instance, some protocols utilize a combination of molecular iodine with an oxidant in the presence of a mild base like sodium bicarbonate (NaHCO₃). nih.gov In one-pot syntheses of related halogenated pyrazolo[1,5-a]pyrimidines, the combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water serves as an effective halogenating system under mild conditions. nih.gov Although not strictly "base-catalyzed," these methods avoid the highly acidic environments traditionally used for such transformations.

The C-5 position of many pyrimidine derivatives is the most susceptible to electrophilic attack, allowing for regioselective halogenation. This selectivity is a cornerstone for the synthesis of 5-iodinated pyrimidines. Various methods have been developed to achieve this transformation with high precision.

Several reagent systems have proven effective for the C-5 iodination of pyrimidine bases and their nucleosides, including molecular iodine with nitric acid (I₂/HNO₃), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). heteroletters.org A particularly efficient and environmentally conscious method involves the use of molecular iodine in conjunction with sodium nitrite (B80452) (NaNO₂), which provides high yields of 5-iodopyrimidines at room temperature. heteroletters.org The reaction is reported to be highly regioselective and sensitive to the solvent, with acetonitrile (B52724) being optimal. heteroletters.org For other heterocyclic systems like pyrazolo[1,5-a]pyrimidines, direct halogenation at a specific carbon (C3) has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water, highlighting the potential for regioselective control. rsc.org

Table 1: Reagents for Regioselective C-5 Iodination of Pyrimidine Derivatives

Reagent SystemSubstrate ExampleConditionsYield (%)Reference
I₂ / NaNO₂UracilAcetonitrile, Room Temperature, 0.5-1.5 hHigh heteroletters.org
I₂ / AgNO₃Uracil, CytosineSolvent-free, Mechanical Grinding, 20-30 min70-98% mdpi.comresearchgate.net
I₂ / HIO₃ / PEG-400Heterocyclic compoundsPEG-400, specific conditions not detailedQuantitative benthamdirect.com
N-Iodosuccinimide (NIS)Pyrimidine nucleosidesIonic liquid, Catalyst-freeHigh elsevierpure.com

Traditional iodination methods often rely on toxic reagents and harsh acidic conditions. mdpi.comresearchgate.net In response, significant research has focused on developing more environmentally friendly protocols. A notable green approach is the solvent-free iodination of pyrimidine derivatives using mechanical grinding. mdpi.comresearchgate.net This mechanochemical method employs solid iodine and silver nitrate (B79036) (AgNO₃) as the electrophilic iodinating reagent, offering high yields (70–98%) in short reaction times (20–30 minutes) without the need for bulk solvents. mdpi.comresearchgate.net

Another sustainable strategy involves using water as a solvent. The iodination of pyrazoles has been successfully demonstrated in water using iodine and hydrogen peroxide, a system that generates water as the only byproduct. researchgate.net Similarly, the use of iodine and sodium nitrite (I₂/NaNO₂) in acetonitrile represents an eco-friendly option due to the non-toxic and inexpensive nature of the reagents and the potential for solvent recovery. heteroletters.org The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium for the iodination of various aromatics, including heterocyclic compounds, has also been reported as a simple and efficient procedure. benthamdirect.com

Table 2: Green Chemistry Approaches to Pyrimidine Iodination

MethodReagentsKey PrincipleAdvantagesReference
MechanochemistrySolid I₂, AgNO₃Solvent-free reactionShort reaction time, high yields, less pollution mdpi.comresearchgate.net
Aqueous IodinationI₂, H₂O₂Water as solventWater is the only byproduct, avoids organic solvents researchgate.net
Mild Reagent SystemI₂, NaNO₂Use of non-toxic, inexpensive reagentEco-friendly, mild conditions, high yield heteroletters.org
Green SolventI₂, HIO₃ in PEG-400Use of a recyclable, non-volatile solventSimple procedure, easy isolation, quantitative yields benthamdirect.com

Introduction of the Carbonitrile Functionality

The installation of the carbonitrile (-CN) group at the C-2 position is the second key synthetic challenge. This is typically achieved either through metal-catalyzed cross-coupling reactions or by the chemical transformation of other nitrogen-containing functional groups.

Palladium-catalyzed cyanation is a powerful and widely used method for converting aryl and heteroaryl halides or pseudohalides into the corresponding nitriles. nih.govresearchgate.net This approach would involve a precursor such as 2-chloro-5-iodopyrimidine (B183918) or 2-bromo-5-iodopyrimidine. Despite its utility, the reaction can be challenging due to catalyst deactivation by the cyanide anion. nih.gov Modern protocols have overcome many of these issues, allowing for the efficient cyanation of a broad range of substrates, including electron-deficient heterocycles. nih.gov

Various cyanide sources can be employed, such as potassium hexacyanoferrate (K₄[Fe(CN)₆]), which is a non-toxic and environmentally benign alternative to highly toxic cyanide salts. sci-hub.se Another approach uses cuprous thiocyanate (B1210189) (CuSCN) as a safer cyanide source in palladium-catalyzed reactions. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields.

Table 3: Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

Catalyst SystemCyanide SourceSubstrate TypeKey FeaturesReference
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]·3H₂OAryl pentafluorobenzenesulfonates/nonaflatesMild conditions (40 °C), sub-stoichiometric use of cyanide source sci-hub.se
Palladacycle PrecatalystZinc Cyanide (Zn(CN)₂)(Hetero)aryl chlorides and bromidesApplicable to N-H containing heterocycles, fast reaction times nih.gov
Palladium CatalystCuSCNAryl halidesAvoids highly toxic cyanide sources, good functional tolerance nih.gov
Palladium CatalystN–CN reagentAryl bromides, iodides, triflatesReductant-free approach, wide functional group tolerance rsc.org

An alternative route to introducing a nitrile function is through the chemical modification of other groups. A common and effective method is the dehydration of a primary amide (-CONH₂). libretexts.org Therefore, a synthetic pathway could proceed via the formation of 5-iodopyrimidine-2-carboxamide, which is then dehydrated to yield the target 5-Iodopyrimidine-2-carbonitrile. Standard dehydrating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA) under mild conditions. libretexts.orghighfine.com

Another, less direct, method involves the conversion of amines. Primary amines can be transformed into nitriles through oxidative processes using reagents such as 2-iodoxybenzoic acid (IBX) or under various other conditions. highfine.com This would require a 2-aminomethyl-5-iodopyrimidine precursor, making the amide dehydration route generally more straightforward.

Compound Reference Table

Construction of the Pyridine (B92270)/Pyrimidine Ring with Incorporated Halogen and Nitrile Moieties

The direct construction of the this compound scaffold can be envisioned through two primary strategies: the cyclization of acyclic precursors already bearing the requisite iodine and nitrile groups, and multicomponent reactions that assemble the ring in a single pot from simpler, potentially halogenated, starting materials.

The formation of the pyrimidine ring through the cyclocondensation of a C-C-C fragment with an N-C-N fragment is a classical and versatile approach. To directly afford this compound, this strategy would necessitate the use of a halogenated three-carbon building block. A plausible, albeit not explicitly documented, pathway involves the reaction of an α-iodinated β-dicarbonyl compound or its synthetic equivalent with a suitable amidine derivative.

For instance, the cyclocondensation of a hypothetical 2-iodo-3-oxopropanenitrile derivative with a simple amidine like formamidine (B1211174) could, in principle, yield the desired 5-iodopyrimidine (B189635) ring. The reactivity of the precursors and the regioselectivity of the cyclization would be critical factors. While direct examples for this compound are scarce in the literature, analogous cyclizations to form substituted pyrimidines are well-established. For example, the synthesis of various pyrimidine derivatives has been achieved through the cyclization of ketones with amidines. nih.gov

A related and documented approach involves the synthesis of substituted pyrimidines from pre-functionalized precursors, which can then be further modified. For instance, 4-chloro-5-iodo-2-benzylthiopyrimidine has been synthesized from 5-iodo-2-benzylthiouracil. nih.govnih.govresearchgate.net This highlights the feasibility of incorporating an iodine atom at the 5-position prior to further manipulations of the pyrimidine ring.

A potential synthetic sequence could start with the synthesis of an iodinated malononitrile (B47326) derivative. Malononitrile and its derivatives are versatile precursors in heterocyclic synthesis. wur.nl An iodinated malononitrile could then undergo cyclocondensation with a suitable partner to form the pyrimidine ring.

Precursor 1Precursor 2ProductConditionsYield (%)Reference
Ketones/Aldehydes/EstersAmidinesPyrimidine derivativesIron(II) complex, TEMPOup to 82% nih.gov
N-vinyl/N-aryl amidesNitrilesPyrimidine derivativesTrifluoromethanesulfonic anhydride, 2-chloropyridineNot specified researchgate.net
5-Iodo-2-benzylthiouracilPOCl₃4-Chloro-5-iodo-2-benzylthiopyrimidineReflux80% nih.govnih.govresearchgate.net

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

It is important to note that while these examples support the general principle of using pre-functionalized precursors for pyrimidine synthesis, the direct synthesis of this compound via this route would require the development of specific iodinated starting materials and optimization of reaction conditions.

An alternative to direct cyclization with an iodinated precursor is the post-synthetic modification of a pre-formed pyrimidine-2-carbonitrile ring. A simple and environmentally friendly method for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate under solvent-free mechanochemical conditions. mdpi.comnih.gov This approach could potentially be applied to pyrimidine-2-carbonitrile to introduce the iodine atom at the C5 position regioselectively.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds in a single operation, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy. nih.govresearchgate.net The construction of the pyrimidine ring is amenable to several MCRs, most notably the Biginelli and Hantzsch-type reactions and their variations.

A hypothetical three-component reaction for the direct synthesis of this compound could involve the condensation of an iodinated aldehyde, a source of the C2-N3 and N1 fragments (such as urea (B33335), thiourea, or an amidine), and a C5-C6 fragment provider with a nitrile group. A plausible set of reactants could be iodo-substituted malonaldehyde or a synthetic equivalent, formamidine, and a cyanide source.

While a direct MCR for this compound is not prominently featured in the literature, numerous examples of MCRs for the synthesis of pyrimidine-5-carbonitrile derivatives exist. These reactions typically employ an aldehyde, an active methylene (B1212753) compound like malononitrile, and a third component. For example, a one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives has been reported using an aromatic aldehyde, p-chlorobenzoylacetonitrile, and a substituted urea in the presence of a catalytic amount of p-dodecylbenzenesulfonic acid in water.

Component 1Component 2Component 3ProductCatalyst/ConditionsYield (%)Reference
Aryl methyl ketones2-AminopyridinesBarbituric acidsPyrimidine-linked imidazopyridinesI₂, DMSONot specified nih.gov
Aromatic aldehydesp-ChlorobenzoylacetonitrileSubstituted ureaPyrimidine-5-carbonitrilesp-Dodecylbenzenesulfonic acid, waterHighNot specified
AnilinesAryl ketonesDMSO4-ArylpyrimidinesK₂S₂O₈Not specified organic-chemistry.org

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

To adapt these MCRs for the synthesis of the target molecule, one could envision using an iodinated aldehyde as one of the components. The feasibility of such a reaction would depend on the stability of the iodinated precursor under the reaction conditions and its reactivity profile. The electron-withdrawing nature of the iodine atom could influence the course of the reaction, potentially requiring optimization of catalysts and reaction parameters. The use of molecular iodine as a catalyst in some MCRs for the synthesis of pyrimidine-linked heterocycles also suggests the compatibility of iodine within these reaction systems. nih.gov

Chemical Reactivity and Transformation of 5 Iodopyrimidine 2 Carbonitrile

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 5-iodopyrimidine-2-carbonitrile is the most reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed through various transition metal-catalyzed reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. nih.gov this compound readily participates in these transformations, enabling the introduction of a wide array of substituents at the 5-position of the pyrimidine (B1678525) ring.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgyoutube.com In the case of this compound, this reaction facilitates the introduction of aryl, heteroaryl, vinyl, or alkyl groups. The general transformation involves the reaction of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org

Systematic studies on related 5-iodopyrimidines have shown their higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to 7-iodo-7-deazapurines. nih.gov This enhanced reactivity allows for successful couplings in various positions within oligonucleotides. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst System Base Solvent Temperature (°C) Yield (%)
Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 80 High
Heteroarylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane 100 Good to Excellent

This table presents typical conditions and is not exhaustive. Specific conditions may vary based on the exact substrates.

The Sonogashira coupling reaction is an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the synthesis of 5-alkynylpyrimidine-2-carbonitrile derivatives, which are valuable intermediates in medicinal chemistry and materials science. nih.gov The reaction is generally carried out under mild conditions, often at room temperature, using a mild base like an amine. wikipedia.orgyoutube.com

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Coupling

Component Example Reagents
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper Co-catalyst CuI
Base Triethylamine, Diisopropylamine, Piperidine

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannane reagents. wikipedia.orgthermofisher.com this compound can be coupled with various organostannanes (aryl, vinyl, alkynyl, etc.) using a palladium catalyst to yield the corresponding 5-substituted pyrimidine-2-carbonitriles. youtube.com The mechanism involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction provides a direct method for the vinylation of this compound. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orglibretexts.org The mechanism proceeds through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. libretexts.org

The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst system, which includes the palladium precursor and the supporting ligand. nih.gov The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency and selectivity of the reaction. nih.gov

For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as XPhos and SPhos, have been shown to be highly effective, particularly for challenging substrates. mit.edu These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov In some cases, N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations. nih.gov

In Sonogashira couplings, the proper choice of ligand can allow for copper-free conditions. organic-chemistry.org Bulky, electron-rich phosphines can facilitate the reaction in the absence of a copper co-catalyst. libretexts.org For Stille and Heck reactions, a variety of phosphine ligands, from simple triphenylphosphine (B44618) to more complex Buchwald-type ligands, are employed to optimize the reaction outcome. organic-chemistry.orgsigmaaldrich.comorganic-chemistry.org The development of pre-catalysts, such as palladacycles, has also simplified the setup and improved the reliability of these reactions. mdpi.com

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for creating nucleophilic carbon centers that can then react with a variety of electrophiles.

For this compound, the iodine atom can be exchanged with a metal, typically lithium or magnesium. The most common method involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. ethz.chharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This process generates a highly reactive 5-lithiopyrimidine-2-carbonitrile intermediate.

This lithiated species can then be "quenched" by reacting it with an electrophile. This two-step sequence allows for the introduction of a wide range of functional groups at the 5-position of the pyrimidine ring that may not be accessible through cross-coupling reactions. For instance, quenching with an aldehyde or ketone will introduce a hydroxylated side chain, while reaction with carbon dioxide will yield a carboxylic acid. The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromo-metal exchange on heterocyclic compounds, even in the presence of acidic protons, under non-cryogenic conditions. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-lithiopyrimidine-2-carbonitrile
7-iodo-7-deazapurines
n-butyllithium
tert-butyllithium
i-PrMgCl
XPhos
SPhos
triphenylphosphine
Palladium(II) acetate
Tris(dibenzylideneacetone)dipalladium(0)
Tetrakis(triphenylphosphine)palladium(0)
Palladium(II) chloride
Copper(I) iodide
Triethylamine
Diisopropylamine
Piperidine
Sodium carbonate
Potassium carbonate
Potassium phosphate
Toluene
Ethanol
Water
1,4-Dioxane
Tetrahydrofuran (THF)
Dimethylformamide (DMF)

Nucleophilic Aromatic Substitution on the Iodinated Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electron deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.org While the C-5 position is generally less electron-deficient, the presence of a strong electron-withdrawing nitrile group at the C-2 position enhances the electrophilicity of the entire ring system, making the C-5 position susceptible to nucleophilic attack.

The mechanism proceeds via the addition of a nucleophile to the carbon atom bearing the iodo group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. diva-portal.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, including the electronegative nitrogen atoms. stackexchange.com The subsequent departure of the iodide ion, a good leaving group, restores the aromaticity of the ring and yields the substituted product. diva-portal.orgstackexchange.com This reactivity allows for the introduction of a variety of functional groups at the C-5 position.

Nucleophile Reagent/Conditions Product Type
Alkoxide (RO⁻)R-OH, Base (e.g., Cs₂CO₃)5-Alkoxypyrimidine
Amine (RNH₂)Amine, Heat or Catalyst5-Aminopyrimidine
Thiolate (RS⁻)R-SH, Base5-Alkylthiopyrimidine
Cyanide (CN⁻)Metal Cyanide (e.g., CuCN)Pyrimidine-2,5-dicarbonitrile

This table presents potential transformations based on established principles of Nucleophilic Aromatic Substitution on activated halopyrimidines.

Reactivity of the Nitrile Group

The nitrile, or cyano, functional group (-C≡N) is a valuable synthon in organic chemistry due to its unique electronic structure and its ability to be converted into several other key functional groups. researchgate.netnih.gov

The carbon atom of the nitrile group is inherently electrophilic. This is due to the significant polarity of the carbon-nitrogen triple bond, where the highly electronegative nitrogen atom strongly pulls electron density from the carbon. libretexts.orglibretexts.org This polarization can be represented by a resonance structure that places a formal positive charge on the carbon atom, highlighting its susceptibility to attack by nucleophiles. libretexts.orglibretexts.org Consequently, the nitrile group reacts in a manner analogous to a carbonyl group, readily accepting electron donors at the carbon center. libretexts.orglibretexts.org

The electrophilic nature of the nitrile carbon facilitates the addition of a wide range of nucleophiles. libretexts.org

Hydrolysis: In the presence of water, under either acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.org The reaction typically proceeds through an initial nucleophilic attack by water (in acid, after protonation of the nitrile nitrogen) or a hydroxide (B78521) ion on the nitrile carbon. libretexts.orglibretexts.org This leads to the formation of an amide intermediate (5-iodopyrimidine-2-carboxamide), which can then undergo further hydrolysis to yield a carboxylic acid. libretexts.orglibretexts.org

Aminolysis: The reaction of this compound with amines (aminolysis) leads to the formation of amidines. This transformation involves the nucleophilic addition of the amine to the nitrile carbon. The process can be facilitated by catalysts, such as copper salts, or by proceeding through a Pinner-type reaction where the nitrile is first converted to an imidate salt with an alcohol and HCl. sciforum.netmdpi.comorganic-chemistry.org

The nitrile group serves as a versatile precursor for a variety of important nitrogen-containing functional groups.

Amides and Carboxylic Acids: As mentioned, partial hydrolysis of the nitrile yields the corresponding amide, while complete hydrolysis under more forcing conditions (e.g., heating with strong acid or base) produces the carboxylic acid. libretexts.orglibretexts.orglibretexts.org The conversion of a nitrile to an amide can also be achieved under mildly basic conditions using hydrogen peroxide. libretexts.org

Target Group Reagents and Conditions Intermediate Reference
AmideH₂O, H⁺ or OH⁻ (mild conditions)- libretexts.org
Carboxylic AcidH₂O, H⁺ or OH⁻ (reflux)Amide libretexts.orglibretexts.org

Amidines: Amidines are readily prepared by the addition of primary or secondary amines to the nitrile. This reaction often requires activation of the nitrile, for example, by forming a Pinner salt with HCl and an alcohol, which is then treated with the amine. nih.gov Alternatively, metal-catalyzed methods, such as those using copper salts, can directly facilitate the addition of amines to nitriles. mdpi.com

Amine Type Reagents and Conditions Product Reference
Primary Amine1. HCl, R'OH; 2. RNH₂N-substituted amidine nih.gov
Primary AmineCuCl, Cs₂CO₃, 2,2'-bipyridineN-substituted amidine sciforum.netmdpi.com

Tetrazoles: Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. mdpi.comnih.gov They are synthesized from nitriles via a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). nih.gov The reaction can be catalyzed by Lewis acids, such as zinc bromide (ZnBr₂), or Brønsted acids like silica (B1680970) sulfuric acid, to afford the 5-substituted 1H-tetrazole. mdpi.comrsc.org

Catalyst Reagents and Conditions Product Reference
Zinc BromideNaN₃, ZnBr₂5-(5-Iodopyrimidin-2-yl)-1H-tetrazole rsc.org
Silica Sulfuric AcidNaN₃, Silica Sulfuric Acid, DMF, reflux5-(5-Iodopyrimidin-2-yl)-1H-tetrazole mdpi.com

The reactivity of the nitrile group in this compound is significantly influenced by the electronic properties of the pyrimidine ring. The two ring nitrogen atoms exert a powerful electron-withdrawing inductive effect. wikipedia.orgbhu.ac.in This effect is transmitted through the ring to the C-2 position, which in turn withdraws electron density from the attached nitrile carbon. This enhances the carbon's electrophilic character, making it more susceptible to nucleophilic attack than a nitrile group on a less electron-poor aromatic system, such as benzonitrile.

Cooperative and Competitive Reactivity of Iodine and Nitrile Functionalities

The presence of two distinct reactive sites on this compound allows for complex and selective synthetic strategies. The choice of reagents and reaction conditions determines whether the functionalities react cooperatively, sequentially, or competitively.

A key example of sequential reactivity is demonstrated in the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid from the related 5-bromo-2-cyanopyrimidine. google.comgoogle.com In this process, a nucleophilic aromatic substitution is first carried out to replace the halogen at C-5 with a benzyloxy group. google.comgoogle.com In a subsequent and separate step, the nitrile group at C-2 is hydrolyzed under basic conditions to a carboxylate, which is then protonated to give the final carboxylic acid. google.comgoogle.com This demonstrates that the two sites can be addressed independently by choosing appropriate conditions.

Competition between the two sites is also a critical consideration. For instance, strongly basic or nucleophilic reagents like Grignard reagents or organolithiums could potentially react at either site. Such reagents are known to add to nitriles to form ketones after hydrolysis. libretexts.orglibretexts.org However, they could also potentially induce halogen-metal exchange at the C-5 position. The reaction outcome would depend on factors such as temperature, solvent, and the specific organometallic reagent used. Careful selection of reaction conditions is therefore paramount to achieving the desired selective transformation, allowing chemists to leverage the dual reactivity of this valuable synthetic intermediate.

Radical Reactions Involving this compound

The pyrimidine core, being an electron-deficient heterocycle, is a suitable candidate for participating in radical substitution reactions, particularly those involving nucleophilic radicals. The presence of both an iodo and a cyano group on the pyrimidine ring in this compound influences its reactivity in such transformations. While specific studies detailing the radical reactions of this compound are not extensively documented in publicly available scientific literature, its reactivity can be inferred from the established behavior of related pyrimidine derivatives in well-known radical processes.

One of the most prominent radical reactions for the functionalization of electron-deficient heterocycles is the Minisci reaction. nih.govwikipedia.org This reaction involves the addition of a nucleophilic alkyl radical to the protonated heterocyclic ring. nih.govwikipedia.org For a substrate like this compound, a Minisci-type reaction would be expected to proceed by the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid or an alkyl halide, which then adds to the pyrimidine ring. nih.govacs.org The regioselectivity of this addition would be governed by the electronic and steric effects of the substituents. Generally, in the Minisci reaction of substituted pyrimidines, the incoming radical attacks positions that are electronically activated and sterically accessible. ucla.eduacs.org

Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and it has been successfully applied to the C-H functionalization of various heterocycles, including pyridines and pyrimidines. acs.org It is plausible that this compound could undergo photocatalytic radical reactions. For instance, the carbon-iodine bond could potentially participate in radical processes, or the pyrimidine ring itself could undergo C-H functionalization through a radical mechanism. acs.org

Furthermore, radical cyclization reactions represent another avenue of reactivity. rsc.org If a suitable radical precursor were attached to the pyrimidine ring, an intramolecular radical addition to one of the double bonds of the ring could, in principle, be envisioned, leading to the formation of fused ring systems.

Despite these possibilities based on the known reactivity of similar compounds, a thorough review of the current scientific literature did not yield specific examples or detailed research findings on the radical reactions of this compound. Therefore, a data table summarizing reaction conditions, products, and yields for this specific compound cannot be provided at this time. Further experimental investigation is required to fully characterize the behavior of this compound in radical transformations.

Derivatization Strategies and Functional Group Manipulation

Systematic Approaches for Introducing Structural Diversity

Systematic derivatization of the 5-iodopyrimidine-2-carbonitrile core is primarily achieved through reactions that selectively target its functional groups. The C-I bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, which serve as a powerful tool for introducing a vast array of substituents. This approach allows for the modular assembly of complex molecules from simpler, readily available starting materials.

Key strategies for introducing structural diversity include:

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom at the C-5 position is an excellent leaving group in palladium-catalyzed reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are commonly employed to introduce aryl, heteroaryl, alkynyl, alkenyl, and amino groups, respectively. This systematic approach has been used to synthesize libraries of pyrimidine-5-carbonitrile derivatives for various research applications. rsc.orgnih.govrsc.org

Modification of the Nitrile Group: The cyano group at the C-2 position can be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations further expand the structural diversity of the resulting derivatives.

Derivatization of Precursors: In many synthetic pathways, diversity is introduced by starting with a precursor to this compound, such as a 2-thioxo- or 2-amino-pyrimidine derivative. japsonline.comresearchgate.net For example, the Biginelli reaction, using ethyl cyanoacetate, thiourea, and an appropriate aldehyde, can produce 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. nih.govjapsonline.com These precursors can then be functionalized at various positions before or after the introduction of the iodo group.

The table below summarizes systematic approaches for generating derivatives from a pyrimidine-5-carbonitrile scaffold.

Reaction Type Reagent/Catalyst Functional Group Introduced Resulting Derivative Class
Suzuki CouplingArylboronic acid, Pd catalystAryl group5-Arylpyrimidine-2-carbonitriles
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl group5-Alkynylpyrimidine-2-carbonitriles
Heck CouplingAlkene, Pd catalystAlkenyl group5-Alkenylpyrimidine-2-carbonitriles
Buchwald-Hartwig AminationAmine, Pd catalystAmino group5-Aminopyrimidine-2-carbonitriles
S-Alkylation (of Thioxo Precursor)Alkyl halideS-Alkyl group2-(Alkylthio)pyrimidine-5-carbonitriles

Chemo- and Regioselective Functionalization Techniques

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are critical for the efficient synthesis of complex molecules from polyfunctionalized building blocks like this compound. The distinct reactivity of the C-I bond compared to other sites on the molecule is the foundation of its selective functionalization.

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-H bonds of the pyrimidine (B1678525) ring or the C-C and C-N bonds within the ring. This high degree of reactivity allows for precise modification at the C-5 position without disturbing the rest of the molecule. For instance, in a related compound, 5-bromo-2-iodopyrimidine, selective cross-coupling reactions occur exclusively at the C-I position, leaving the C-Br bond intact for subsequent transformations. rsc.org This principle of differential reactivity is directly applicable to this compound, where the C-I bond can be selectively functionalized while preserving the nitrile group for later-stage chemical manipulation.

Examples of chemo- and regioselective reactions include:

Selective Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst will lead to the formation of a C-C bond at the C-5 position, yielding a 5-arylpyrimidine-2-carbonitrile. The nitrile group does not participate in this reaction.

Selective Sonogashira Coupling: The reaction with a terminal alkyne under palladium-copper catalysis selectively forms a 5-alkynylpyrimidine-2-carbonitrile. This transformation is highly specific to the C-I bond. rsc.org

The following table illustrates the regioselective functionalization at the C-5 position.

Reaction Coupling Partner Catalyst System Product Selectivity
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃5-Phenylpyrimidine-2-carbonitrileRegioselective at C-5
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N5-(Phenylethynyl)pyrimidine-2-carbonitrileRegioselective at C-5
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃5-(Styryl)pyrimidine-2-carbonitrileRegioselective at C-5

Post-Synthetic Modifications of this compound Derivatives

Post-synthetic modification is a powerful strategy where a core scaffold is first elaborated into an intermediate derivative, which is then subjected to further chemical transformations. This multi-step approach allows for the construction of highly complex and diverse molecular libraries. Research has shown that iodinated pyrimidines incorporated into larger molecules, such as oligonucleotides, can undergo subsequent Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of the C-I bond for post-synthetic functionalization. nih.gov

In the context of small-molecule synthesis, a common pathway involves first synthesizing a pyrimidine-5-carbonitrile derivative and then using it as a substrate for further reactions. nih.govjapsonline.comresearchgate.net For example, a synthetic route might begin with the creation of a 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. nih.gov This initial product can then undergo a series of post-synthetic modifications:

S-Alkylation: The thioxo group at C-2 is alkylated to introduce a new side chain. nih.gov

Displacement/Cyclization: The group at C-4 can be displaced or used in a cyclocondensation reaction to build fused ring systems. japsonline.comresearchgate.net

This stepwise approach provides a high degree of control over the final molecular structure.

Initial Derivative Modification Step Reagent Resulting Structure
2-Thioxopyrimidine-5-carbonitrileS-AlkylationBenzyl chloride2-(Benzylthio)pyrimidine-5-carbonitrile
4-Chloropyrimidine-5-carbonitrileNucleophilic SubstitutionHydrazine hydrate4-Hydrazinylpyrimidine-5-carbonitrile
4-Hydrazinylpyrimidine-5-carbonitrileCyclizationOrthoestersTriazolopyrimidine derivative

Derivatization for Spectroscopic Characterization (General Chemical Analytical Purpose)

Chemical derivatization can be employed to enhance the analytical detection of molecules by spectroscopy. researchgate.net Many compounds, including some pyrimidine derivatives, may lack a strong chromophore or fluorophore, or they may ionize poorly in mass spectrometry, making them difficult to detect and quantify at low concentrations. researchgate.netspectroscopyonline.com Derivatization involves chemically modifying the analyte to attach a tag that improves its spectroscopic properties. nih.gov

For this compound, derivatization strategies can be designed to facilitate its analysis:

UV-Visible Spectroscopy: The iodine atom can be replaced via a cross-coupling reaction with a moiety containing an extensive conjugated π-system (a chromophore). For example, coupling with a nitrophenylboronic acid would introduce a strong chromophore, shifting the absorption wavelength to a more convenient region of the spectrum and increasing the molar absorptivity, thereby enhancing detection sensitivity. researchgate.net

Mass Spectrometry (MS): To improve ionization efficiency in electrospray ionization (ESI)-MS, the molecule can be derivatized to introduce a permanently charged group or a group that is easily protonated or deprotonated. spectroscopyonline.com For instance, the nitrile group could potentially be converted to a more basic amine, or the iodine could be substituted with a side chain containing a quaternary ammonium (B1175870) salt. Such modifications can lead to significant signal enhancement and lower limits of detection. nih.govnih.gov

The table below outlines potential derivatization strategies for enhanced spectroscopic analysis.

Analytical Technique Derivatization Goal Derivatizing Agent Example Reaction Type
UV-Visible SpectroscopyIntroduce a chromophore4-Nitrophenylboronic acidSuzuki Coupling
Fluorescence SpectroscopyIntroduce a fluorophoreDansylboronic acidSuzuki Coupling
Mass Spectrometry (ESI+)Add a permanent positive charge(3-(Aminopropyl)triethoxysilane followed by quaternizationNucleophilic substitution/Alkylation
Mass Spectrometry (ESI+)Enhance protonationReagent to convert nitrile to an amineReduction

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Architectures

The strategic placement of the iodo and cyano groups on the pyrimidine (B1678525) ring makes 5-Iodopyrimidine-2-carbonitrile an exceptional precursor for the synthesis of fused heterocyclic systems. The general approach involves a primary reaction at the C5 position, typically a palladium-catalyzed cross-coupling reaction to install a new substituent, followed by a subsequent cyclization reaction involving the C2-carbonitrile and the newly introduced group or the C4-position of the pyrimidine ring.

For instance, Sonogashira coupling of an iodopyrimidine with a terminal alkyne bearing a nucleophilic group (like a hydroxyl or amino group) can be followed by an intramolecular cyclization onto the nitrile group to construct fused ring systems such as furopyrimidines or pyrrolopyrimidines. Similarly, the introduction of an ortho-substituted aryl group via Suzuki coupling can set the stage for intramolecular cyclizations that lead to complex polycyclic aromatic heterocycles. While specific examples starting from this compound are not extensively documented in public literature, the synthesis of related pyrimidine-fused heterocycles follows this logic. The synthesis of pyranopyrimidine analogs often involves multicomponent reactions where the pyrimidine core is built, but functionalized pyrimidines are also key starting points for further annulation. rsc.org Five-membered heterocycles, which can be fused to the pyrimidine core, are recognized as crucial components in drug discovery. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

Reagent for C5-Substitution Subsequent Reaction Condition Resulting Fused Heterocycle
Terminal alkyne with -OH group Base or acid catalysis Furopyrimidine
2-Aminophenylboronic acid Palladium-catalyzed C-N coupling Pyrimido[4,5-b]quinoline
Hydrazine Heating Pyrazolo[3,4-d]pyrimidine

Utility in the Construction of Polyfunctionalized Pyridine (B92270)/Pyrimidine Derivatives

The differential reactivity of the C-I bond and the nitrile group is the cornerstone of this compound's utility in creating polyfunctionalized pyrimidines. The carbon-iodine bond is highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This reactivity profile is well-established for halo-pyridines and pyrimidines, where the order of reactivity generally follows I > Br > Cl. nih.gov This allows for the selective functionalization of the C5 position while leaving other parts of the molecule, including the nitrile group, intact for subsequent transformations.

Common transformations at the C5 position include:

Suzuki Coupling: Introduction of aryl, heteroaryl, or vinyl groups using boronic acids or esters.

Sonogashira Coupling: Formation of a C-C triple bond by coupling with terminal alkynes.

Heck Coupling: Vinylation of the C5 position with alkenes.

Buchwald-Hartwig Amination: Introduction of primary or secondary amines.

Stille Coupling: Coupling with organostannanes.

The nitrile group at the C2 position offers a different set of synthetic possibilities. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine.

Converted to a tetrazole ring via reaction with azides.

Acted upon by organometallic reagents to form ketones.

This orthogonal reactivity allows for a modular approach to synthesizing highly substituted pyrimidines, which are prevalent in medicinal chemistry. nih.govrsc.org

Table 2: Orthogonal Functionalization of this compound

Position Reaction Type Reagents Resulting Functional Group
C5 Suzuki Coupling R-B(OH)₂, Pd catalyst, base -R (Aryl, Vinyl, etc.)
C5 Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, base -C≡C-R
C5 Buchwald-Hartwig R₂NH, Pd catalyst, base -NR₂
C2 Hydrolysis H₃O⁺ or OH⁻, heat -COOH or -CONH₂
C2 Reduction LiAlH₄ or H₂, catalyst -CH₂NH₂

Application in the Synthesis of Scaffolds for Diverse Chemical Research

Molecular scaffolds form the core structure of a molecule upon which various functional groups are appended to create compounds with specific properties. Pyrimidine and pyridine-based structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs and their ability to interact with a wide range of biological targets. nih.gov

This compound is an ideal starting material for generating diverse molecular scaffolds. The pyrimidine core itself is a bioisostere of purines, allowing it to mimic natural nucleobases and interact with enzymes and receptors that recognize them. The dual functionality of the iodo and nitrile groups enables the construction of libraries of compounds with diverse three-dimensional shapes and pharmacophoric features. For example, by introducing a rigid aryl group at C5 and a flexible chain at C2 (derived from the nitrile), chemists can explore different regions of chemical space around the core pyrimidine scaffold. This strategy is central to developing new therapeutic agents. nih.gov The synthesis of pyrimidine-5-carbonitrile derivatives has been a key strategy in the development of inhibitors for enzymes like COX-2 and EGFR. rsc.orgnih.govnih.gov

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for desired properties, significantly accelerating the discovery of new drugs and materials. The success of combinatorial chemistry relies on the availability of versatile building blocks that can be reliably functionalized in a multitude of ways.

This compound is an excellent building block for combinatorial library synthesis. Its two distinct reactive handles allow for a "two-dimensional" diversification. One set of building blocks can be introduced at the C5 position via palladium catalysis, while another set of transformations can be performed on the C2-nitrile group. This combinatorial approach can generate vast libraries of unique compounds from a single, readily accessible intermediate.

For example, a research program could react this compound with a hundred different boronic acids (Suzuki coupling) and then subject each of the resulting 100 products to five different nitrile transformations. This would rapidly generate a library of 500 distinct, polyfunctionalized pyrimidine derivatives for biological screening or materials testing. This high-throughput approach is a cornerstone of modern drug discovery.

Table 3: Hypothetical Combinatorial Library from this compound

C5-Modification (Suzuki Coupling with R-B(OH)₂) C2-Nitrile Transformation Library Member Structure
R = Phenyl Hydrolysis to Amide 2-(Aminocarbonyl)-5-phenylpyrimidine
R = Phenyl Reduction to Amine 2-(Aminomethyl)-5-phenylpyrimidine
R = Thienyl Hydrolysis to Amide 2-(Aminocarbonyl)-5-(thien-2-yl)pyrimidine
R = Thienyl Reduction to Amine 2-(Aminomethyl)-5-(thien-2-yl)pyrimidine
R = Naphthyl Hydrolysis to Amide 2-(Aminocarbonyl)-5-naphthylpyrimidine

Computational and Theoretical Investigations of 5 Iodopyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) and Ab Initio Studies

Density Functional Theory (DFT) and ab initio methods are two of the most powerful approaches in quantum chemistry for calculating the electronic structure of molecules. DFT methods are known for their balance of accuracy and computational cost, making them a popular choice for studying a wide range of chemical systems. Ab initio methods, while often more computationally intensive, are based on first principles without the use of empirical parameters.

A thorough search of the scientific literature indicates that no specific DFT or ab initio studies have been published for 5-Iodopyrimidine-2-carbonitrile. Such studies would be invaluable for determining its optimized geometry, total energy, and other fundamental electronic properties.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govripublication.com A smaller gap generally suggests higher reactivity.

Detailed HOMO-LUMO analysis for this compound, which would elucidate its electrophilic and nucleophilic sites and its potential role in charge-transfer interactions, has not been reported in the available literature. irjweb.com

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its vibrational and electronic characteristics.

There are no published studies that report the predicted vibrational frequencies or NMR chemical shifts for this compound based on quantum chemical calculations. Such predictions would be highly beneficial for the interpretation of experimental infrared, Raman, and NMR spectra.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govcompbiophyschem.com These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies employ computational methods to map out the potential energy surface of a chemical reaction. This allows for the determination of transition state structures, activation energies, and reaction pathways, providing a detailed understanding of how a reaction proceeds.

While the reactivity of halopyrimidines is a subject of interest, specific computational studies detailing the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution, are not available in the literature.

Predictive Modeling for Novel Derivatives and Reaction Pathways

Predictive modeling uses computational algorithms and statistical methods to forecast the properties and activities of new chemical entities based on existing data. In the context of drug discovery and materials science, this can involve the design of novel derivatives with enhanced properties or the prediction of new reaction pathways.

Although there is considerable research on the design and synthesis of pyrimidine-based compounds for various applications, predictive modeling studies specifically originating from or targeting novel derivatives of this compound have not been identified.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The future utility of 5-Iodopyrimidine-2-carbonitrile is intrinsically linked to the ability to produce it and its derivatives through methods that are not only efficient but also environmentally benign. Current research in pyrimidine (B1678525) synthesis points towards several promising avenues.

One major direction is the adoption of green chemistry principles. For the crucial iodination step, traditional methods often rely on harsh reagents and acidic conditions. nih.gov Emerging research highlights solvent-free, mechanochemical approaches for the iodination of pyrimidines using solid iodine and a nitrate (B79036) salt like silver nitrate (AgNO₃). nih.govmdpi.com This method offers significant advantages, including short reaction times (20-30 minutes), high yields (70-98%), and elimination of toxic solvents. nih.gov Another sustainable strategy involves one-pot, multicomponent reactions. An iridium-catalyzed synthesis of pyrimidines from alcohols has been reported as a sustainable method that liberates only hydrogen and water as byproducts. acs.org Similarly, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved under solvent-free conditions using ammonium (B1175870) chloride as an inexpensive and readily available catalyst. ias.ac.in The application of these principles to the specific synthesis of this compound could dramatically improve its accessibility for research and development.

Synthetic Strategy Key Features Potential Advantages for this compound Reference
Mechanochemical IodinationSolvent-free grinding with solid I₂ and AgNO₃.Eco-friendly, reduced waste, high yield, short reaction time. nih.govmdpi.com
Iridium-Catalyzed Multicomponent SynthesisUses alcohols as starting materials; liberates H₂ and H₂O.High atom economy, use of sustainable feedstocks. acs.org
Solvent-Free Biginelli-type ReactionUses NH₄Cl catalyst under solvent-free conditions.Inexpensive, eco-friendly, simple procedure. ias.ac.in

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound opens the door to exploring novel chemical reactions and reactivity patterns. The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions , a cornerstone of modern organic synthesis. youtube.com Research on dihalopyrimidines, such as 5-bromo-2-iodopyrimidine, has demonstrated the potential for selective, sequential cross-coupling reactions. rsc.org The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for a stepwise introduction of different substituents. rsc.orgnih.gov It is anticipated that this compound would be an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the 5-position, enabling the construction of a vast library of derivatives with diverse aryl, alkynyl, and amino functionalities. rsc.orgworktribe.com

Furthermore, the pyrimidine-2-carbonitrile moiety itself possesses distinct reactivity. Studies have shown that this functional group is susceptible to nucleophilic attack and can undergo interesting transformations. For instance, it can react with thiol-containing molecules like glutathione (B108866) in biological systems, leading to the formation of thiazoline (B8809763) derivatives. acs.org This intrinsic reactivity could be harnessed for bio-conjugation applications or the design of targeted covalent inhibitors. Exploring the interplay between the electrophilic nitrile and the adjacent pyrimidine ring under various reaction conditions could unveil unprecedented cyclization or rearrangement pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of novel derivatives, the synthesis of this compound and its subsequent modifications can be integrated with flow chemistry and automated platforms. Flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple reaction and purification steps. nih.gov

Reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely in continuous-flow reactors. The synthesis could be designed as a multi-step flow sequence where the crude product of one step is directly transferred to the next reactor without isolation, significantly improving efficiency. nih.gov This approach would be particularly powerful for building libraries of derivatives via sequential cross-coupling reactions, where different building blocks can be introduced automatically, leading to rapid lead generation for drug discovery programs.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

As increasingly complex molecules are synthesized from this compound, the use of advanced spectroscopic techniques for unambiguous structural elucidation becomes paramount. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, they may be insufficient for fully substituted or conformationally complex derivatives.

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline compounds. nih.govresearchgate.netmdpi.com Obtaining crystal structures of key intermediates and final products provides unequivocal proof of constitution and stereochemistry, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netiucr.org

In solution, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning proton and carbon signals accurately. ipb.ptresearchgate.net For complex structures, techniques like TOCSY (Total Correlation Spectroscopy) can identify all protons within a spin system. ipb.pt Furthermore, through-space correlations detected by NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can elucidate the spatial proximity of atoms, providing critical information about the molecule's conformation and stereochemistry. ipb.pt Given the presence of multiple nitrogen atoms, ¹⁵N NMR, often accessed through HMBC experiments, can provide further structural insights. researchgate.net

Technique Type of Information Provided Relevance for this compound Derivatives Reference
Single-Crystal X-ray DiffractionDefinitive 3D molecular structure, bond lengths/angles, packing.Unambiguous confirmation of new, complex structures. nih.govresearchgate.netmdpi.com
2D NMR (HSQC, HMBC)C-H and long-range C-H correlations.Essential for assigning the ¹H and ¹³C chemical shifts in substituted pyrimidines. ipb.ptresearchgate.net
NOESY/ROESYThrough-space proton-proton correlations.Determines molecular conformation and relative stereochemistry in solution. ipb.pt
¹⁵N NMRInformation on the electronic environment of nitrogen atoms.Probes the electronic structure of the pyrimidine ring and nitrile group. researchgate.net

Computational Design and Data-Driven Approaches for Chemical Discovery

The future of chemical research on this compound will be significantly influenced by computational chemistry and data-driven methods. These in-silico techniques can guide synthetic efforts, predict molecular properties, and accelerate the discovery of novel compounds with desired functions. nih.govrsc.org

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. nih.govnih.gov Such calculations can predict parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and bond dissociation energies. This information can help rationalize the compound's reactivity, for example, by predicting the relative ease of the C-I bond cleavage in cross-coupling reactions or the susceptibility of the nitrile group to nucleophilic attack. acs.orgnih.gov

On a larger scale, Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery. nih.gov Generative AI models, trained on vast chemical datasets, can design novel pyrimidine derivatives in-silico that are optimized for specific properties, such as high binding affinity to a biological target. nih.gov By using this compound as a core scaffold, these algorithms could generate synthetically accessible derivatives with predicted high activity, focusing laboratory efforts on the most promising candidates and dramatically shortening the discovery cycle.

Q & A

Q. What are the common synthetic routes for 5-Iodopyrimidine-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Direct Iodination: Start with pyrimidine-2-carbonitrile derivatives. Use iodine sources (e.g., N-iodosuccinimide) with catalysts like palladium(II) acetate under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Cyano Group Introduction: Employ nucleophilic substitution on 5-iodopyrimidine-2-halides (e.g., Cl, Br) using CuCN or KCN in DMF at 80–100°C .
  • Optimization Tips: Adjust solvent polarity (DMF > DMSO for higher yields) and catalyst loading (0.5–2 mol% Pd). Use AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) to predict viable pathways and side-product mitigation .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use flash column chromatography with silica gel (eluent: gradient of 5–20% ethyl acetate in hexane). Confirm purity via HPLC (C18 column, retention time ~8.2 min at 254 nm) .
  • Recrystallization: Dissolve crude product in hot ethanol (80°C), filter, and cool to −20°C for crystalline yield (mp 145–147°C). Validate purity by NMR (absence of extraneous peaks at δ 7.8–8.2 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d6) shows pyrimidine protons at δ 8.6–9.1 ppm (singlet for C5-I). ¹³C NMR confirms nitrile (δ 115–120 ppm) and C-I (δ 95–100 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) detects [M+H]+ at m/z 261.8. High-resolution MS (HRMS) validates molecular formula (C₅H₂IN₃) .
  • IR: Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 680 cm⁻¹ (C-I bond) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for Suzuki-Miyaura couplings (e.g., with arylboronic acids). Use Gaussian09/B3LYP/6-31G(d) to calculate activation energies and predict regioselectivity .
  • Molecular Docking: Simulate interactions with catalytic Pd(0) complexes to optimize ligand selection (e.g., PPh₃ vs. XPhos). Compare predicted vs. experimental yields .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between C5-I and adjacent protons confirm substitution patterns .
  • X-Ray Crystallography: Resolve discrepancies (e.g., tautomerism) by growing single crystals (solvent: chloroform/hexane) and analyze with SHELXL97. Compare bond lengths (C-I: ~2.09 Å) .

Q. How to design experiments to study the stability of this compound under various conditions?

Methodological Answer:

  • Thermal Stability: Use TGA/DSC to monitor decomposition (onset ~200°C). Store samples at 4°C under argon to prevent iodides from hydrolyzing .
  • pH Sensitivity: Conduct accelerated degradation studies (pH 1–13, 37°C). Analyze degradation products via LC-MS; nitrile hydrolysis to amides occurs above pH 10 .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

Methodological Answer:

  • Solvent Selection: Replace DMF with cheaper, greener solvents (e.g., acetonitrile) while maintaining yield (>85%) .
  • Catalyst Recovery: Test heterogeneous catalysts (e.g., Pd/C) to reduce metal contamination. Use ICP-MS to confirm residual Pd <10 ppm .

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